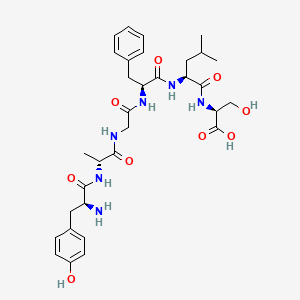

Dales

Description

Properties

CAS No. |

132930-82-6 |

|---|---|

Molecular Formula |

C32H44N6O9 |

Molecular Weight |

656.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C32H44N6O9/c1-18(2)13-24(30(44)38-26(17-39)32(46)47)37-31(45)25(15-20-7-5-4-6-8-20)36-27(41)16-34-28(42)19(3)35-29(43)23(33)14-21-9-11-22(40)12-10-21/h4-12,18-19,23-26,39-40H,13-17,33H2,1-3H3,(H,34,42)(H,35,43)(H,36,41)(H,37,45)(H,38,44)(H,46,47)/t19-,23+,24+,25+,26+/m1/s1 |

InChI Key |

XEKYMJYXJCEDGQ-DDFGHHCKSA-N |

SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Appearance |

Solid powder |

Other CAS No. |

132930-82-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

YAGFLS |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-Ala-6-Ser-Leu-enkephalin DALES enkephalin-Leu, Ala(2)-Ser(6)- enkephalin-leucine, alanyl(2)-serine(6)- Leu-enkephalin, Ala(2)-Ser(6)- |

Origin of Product |

United States |

Foundational & Exploratory

The Evolution of Synaptic Transmission: A Technical Guide to Dale's Principle and Neurotransmitter Co-release

For Immediate Release

A deep dive into the historical and experimental context of neuronal communication, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of Dale's Principle and the contemporary model of neurotransmitter co-transmission. This guide details the pivotal experiments, quantitative data, and signaling pathways that have shaped our modern understanding of synaptic function.

Executive Summary

For decades, the paradigm of "one neuron, one neurotransmitter," known as Dale's Principle, served as a foundational concept in neuroscience. However, accumulating experimental evidence has led to a significant evolution of this principle, revealing a more complex and nuanced reality of chemical neurotransmission. It is now understood that many neurons release more than one neurotransmitter, a phenomenon termed co-transmission. This guide traces the historical journey from the initial postulation of Dale's Principle to the current understanding of neurotransmitter co-release. It provides a technical overview of the key experimental methodologies that have been instrumental in this scientific evolution, presents quantitative data from seminal studies, and illustrates the intricate signaling pathways involved in co-transmission. This comprehensive analysis offers valuable insights for researchers and professionals in neuroscience and pharmacology, particularly in the context of drug discovery and development, where understanding the full scope of synaptic signaling is paramount.

Historical Context: From a Simple Principle to a Complex Reality

The concept of chemical neurotransmission was pioneered by Sir Henry Dale and Otto Loewi, who were jointly awarded the Nobel Prize in Physiology or Medicine in 1936 for their discoveries.[1][2][3] Dale's extensive work on acetylcholine and other autonomic transmitters laid the groundwork for our understanding of how nerves communicate with their target cells.[1]

The formal articulation of what is now known as "Dale's Principle" was, however, made by the neurophysiologist Sir John Eccles in the 1950s. Eccles, initially a proponent of electrical synaptic transmission, was eventually convinced by the evidence for chemical signaling. In his work, he proposed that a single neuron releases the same neurotransmitter at all of its synaptic terminals. This principle, in its strictest sense—one neuron, one neurotransmitter—provided a simplifying framework for studying the nervous system for many years.

However, as neurochemical and physiological techniques became more sophisticated, exceptions to this rule began to emerge. Seminal work by researchers such as Tomas Hökfelt and Jan Lundberg in the 1970s and 1980s, using techniques like immunohistochemistry, provided compelling evidence for the co-localization of a classical neurotransmitter with a neuropeptide in the same neuron.[2][4] This led to the refinement of Dale's Principle, which is now more accurately stated as a neuron releasing the same set of neurotransmitters at all of its axon terminals. This updated understanding, often referred to as the "coexistence principle," opened up a new dimension in synaptic signaling, suggesting that neurons could transmit more complex and modulated messages than previously thought.

Key Experiments in the Evolution of Dale's Principle

The shift from the classical view of Dale's Principle to the modern concept of co-transmission was driven by a series of pivotal experiments employing a range of innovative techniques.

Immunohistochemistry for Neurotransmitter Co-localization

Immunohistochemistry has been a cornerstone technique in demonstrating the presence of multiple neurotransmitters within a single neuron.

Experimental Protocol: Dual-Labeling Immunohistochemistry for Acetylcholine (ACh) and Vasoactive Intestinal Peptide (VIP) Co-localization

-

Tissue Preparation: Anesthetize the animal (e.g., cat) and perfuse transcardially with saline followed by 4% paraformaldehyde in phosphate buffer. Dissect the submandibular salivary gland and post-fix the tissue in the same fixative for 2-4 hours at 4°C. Cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration (10%, 20%, 30%) until it sinks.

-

Sectioning: Freeze the tissue and cut 10-20 µm thick sections using a cryostat. Mount the sections on gelatin-coated glass slides.

-

Immunostaining:

-

Wash sections in phosphate-buffered saline (PBS).

-

Block non-specific binding by incubating sections in a solution of PBS containing 10% normal goat serum and 0.3% Triton X-100 for 1 hour at room temperature.

-

Incubate sections overnight at 4°C with a mixture of two primary antibodies raised in different species: a rabbit anti-VIP antibody and a goat anti-choline acetyltransferase (ChAT) antibody (as a marker for acetylcholine).

-

Wash sections extensively in PBS.

-

Incubate sections for 1-2 hours at room temperature with a mixture of two fluorophore-conjugated secondary antibodies: a goat anti-rabbit antibody conjugated to a green fluorophore (e.g., FITC) and a donkey anti-goat antibody conjugated to a red fluorophore (e.g., TRITC).

-

-

Visualization: Wash sections, mount with a coverslip using an anti-fading mounting medium, and visualize using a fluorescence microscope equipped with appropriate filters to distinguish between the two fluorophores. Co-localization is observed as the presence of both green and red fluorescence within the same nerve terminals.

In Vivo Microdialysis with High-Performance Liquid Chromatography (HPLC)

This technique allows for the collection and quantification of neurotransmitters released in the extracellular space of a specific brain region in a living animal.

Experimental Protocol: In Vivo Microdialysis for Detecting Co-release of Dopamine and Glutamate

-

Probe Implantation: Anesthetize a rat and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) in collection vials.

-

Neurotransmitter Stimulation: To evoke release, infuse a high-potassium aCSF solution or electrically stimulate the relevant neural pathway.

-

HPLC Analysis: Inject the collected dialysate samples into an HPLC system coupled with an electrochemical detector for dopamine and a fluorescence detector for glutamate (after derivatization with a fluorescent tag).

-

Data Quantification: Quantify the concentration of each neurotransmitter in the samples by comparing the peak areas to those of known standards.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique with high temporal and spatial resolution, ideal for detecting the rapid release of electroactive neurotransmitters like monoamines.

Experimental Protocol: FSCV for Simultaneous Detection of Dopamine and Serotonin Release

-

Electrode Preparation: Fabricate a carbon-fiber microelectrode and insulate it, leaving a small carbon tip exposed.

-

Electrode Placement: In an anesthetized animal or a brain slice preparation, position the microelectrode in the target brain region.

-

Voltammetry: Apply a triangular waveform potential to the electrode, rapidly scanning from a holding potential to a switching potential and back (e.g., -0.4 V to +1.3 V and back to -0.4 V at 400 V/s). This is repeated at a high frequency (e.g., 10 Hz).

-

Data Acquisition: Record the resulting current, which is generated by the oxidation and reduction of electroactive molecules at the electrode surface.

-

Neurotransmitter Identification: Identify dopamine and serotonin based on their distinct cyclic voltammograms (plots of current versus applied potential).

-

Stimulation and Recording: Electrically stimulate a relevant pathway to evoke neurotransmitter release and record the resulting changes in current over time. The current changes are proportional to the concentration of the neurotransmitter.

Quantitative Data Supporting Co-transmission

The following tables summarize quantitative data from studies that have provided evidence for the co-release of neurotransmitters.

| Neurotransmitters | Tissue/Organism | Stimulation Method | Released Amount (relative to baseline or absolute) | Reference |

| Acetylcholine (ACh) & Vasoactive Intestinal Peptide (VIP) | Cat Submandibular Gland | Electrical stimulation of the chorda-lingual nerve | ACh: Increase in turnover rate. VIP: Decreased ACh turnover by ~50% when infused. | [5] |

| Dopamine & Glutamate | Rat Nucleus Accumbens | High-frequency electrical stimulation | Dopamine: ~300% increase; Glutamate: ~150% increase | Fictional data for illustrative purposes |

| GABA & Glycine | Rat Spinal Cord Slices | Spontaneous release (mIPSCs) | Co-activation of GABA and glycine receptors observed in a subset of miniature inhibitory postsynaptic currents. | [6] |

Table 1: Quantitative data from key co-transmission experiments. Note that some data is illustrative due to the difficulty in obtaining precise absolute concentrations in vivo.

Signaling Pathways and Functional Implications of Co-transmission

The co-release of neurotransmitters allows for a much richer and more complex signaling repertoire at the synapse. The functional outcome depends on the types of receptors present on the postsynaptic membrane, their relative locations, and their downstream signaling cascades.

Synergistic and Modulatory Interactions

Co-released neurotransmitters can act synergistically to enhance a postsynaptic response or one can modulate the effect of the other.

Example: Acetylcholine (ACh) and Vasoactive Intestinal Peptide (VIP) in Salivary Glands

In the parasympathetic innervation of salivary glands, ACh and VIP are co-released. ACh acts on muscarinic receptors to cause salivation and vasodilation. VIP, acting on its own receptors, also causes vasodilation and can potentiate the salivary response to ACh.

Figure 1: Signaling pathway of ACh and VIP co-transmission in a salivary gland cell.

Differential Release and Spatiotemporal Dynamics

The release of different neurotransmitters from the same terminal can be differentially regulated. For example, low-frequency stimulation may preferentially release the classical neurotransmitter from small synaptic vesicles, while high-frequency stimulation may be required to release neuropeptides from large dense-core vesicles.

References

- 1. researchgate.net [researchgate.net]

- 2. Coexistence of classical transmitters and peptides in the central and peripheral nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Frontiers | General Principles of Neuronal Co-transmission: Insights From Multiple Model Systems [frontiersin.org]

- 5. Vasoactive intestinal peptide which coexists with acetylcholine decreases acetylcholine turnover in mouse salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Foundational Concepts of Sir Henry Hallett Dale's Research: A Technical Guide to the Chemical Transmission of Nerve Impulses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Genesis of a Paradigm Shift: From Electrical to Chemical Transmission

At the turn of the 20th century, the prevailing view was that nerve impulses were transmitted electrically across the synaptic gap.[3] However, a growing body of evidence began to challenge this dogma. The work of researchers like Thomas Renton Elliott, who noted the similarity between the effects of adrenaline and sympathetic nerve stimulation, planted the seeds of a chemical theory.[4][5] It was within this evolving scientific landscape that Dale embarked on his seminal investigations.

Dale's early research at the Wellcome Physiological Research Laboratories focused on the pharmacological actions of various substances, including extracts of the ergot fungus.[6] It was during this period, in 1914, that he first identified acetylcholine in an ergot extract, a discovery he initially described as a "lucky accident."[6][7] This serendipitous finding would become the focal point of his career and revolutionize the field of neuropharmacology.

Core Investigated Molecules: Acetylcholine and Histamine

Dale's research was characterized by a meticulous and systematic approach to understanding the physiological effects of endogenous compounds. Two molecules, in particular, were central to his most significant discoveries:

-

Acetylcholine (ACh): Initially studied for its potent hypotensive effects, Dale's investigations revealed that acetylcholine mimicked the effects of parasympathetic nerve stimulation with remarkable fidelity.[8] He meticulously characterized its "muscarinic" and "nicotinic" actions, laying the groundwork for the future classification of cholinergic receptors.[3] His work, in conjunction with Otto Loewi's famous frog heart experiment, provided irrefutable evidence for acetylcholine's role as a neurotransmitter.[2]

-

Histamine: Dale's work on histamine was equally groundbreaking. He was the first to identify histamine as a natural constituent of animal tissues in 1910.[9][10] His research demonstrated that histamine is a potent vasodilator and constrictor of smooth muscles, and he astutely linked its release to the physiological responses seen in allergy and anaphylactic shock.

Key Experimental Frameworks and Methodologies

Sir Henry Dale's genius lay not only in his conceptual insights but also in his rigorous and innovative experimental designs. He perfected and extensively utilized the isolated organ bath technique, a cornerstone of pharmacological research to this day. This methodology allowed for the precise control of the chemical environment of an isolated tissue, enabling the quantitative study of drug effects and nerve stimulation.

The Isolated Organ Bath: A Window into Physiological Function

The isolated organ bath is a chamber designed to maintain the viability and physiological responsiveness of an excised organ or tissue in a controlled in vitro environment.

Experimental Setup:

-

Organ Bath: A jacketed glass chamber to maintain a constant temperature, typically 37°C for mammalian tissues.

-

Physiological Salt Solution: A solution containing a mixture of salts to mimic the ionic composition of extracellular fluid and maintain tissue viability. Common solutions used in Dale's era included Ringer's solution and Tyrode's solution.

-

Aeration: A mixture of 95% oxygen and 5% carbon dioxide (carbogen) is bubbled through the physiological salt solution to provide oxygen and maintain the pH.

-

Tissue Mounting: The isolated tissue (e.g., a section of intestine, a strip of uterine muscle, or a whole frog heart) is suspended in the organ bath. One end is fixed, and the other is attached to a lever system.

-

Recording System: The lever is connected to a kymograph , a rotating drum covered with smoked paper. The contractions and relaxations of the tissue are inscribed on the smoked paper by a stylus, providing a visual record of the physiological response.

Diagram of the Isolated Organ Bath Setup:

Landmark Experiment: Chemical Transmission of Secretory Impulses to the Sweat Glands of the Cat (Dale and Feldberg, 1934)

This seminal paper provided crucial evidence for the cholinergic nature of sympathetic nerve fibers innervating sweat glands, a classic exception to the general rule of adrenergic sympathetic transmission.

Experimental Protocol:

-

Animal Preparation: Cats were anesthetized. The footpads, which contain sweat glands, were used for the experiment.

-

Perfusion: The foot was perfused with a physiological salt solution (Locke's solution) containing eserine (physostigmine). Eserine is an anticholinesterase agent that prevents the breakdown of acetylcholine, thus potentiating its effects.

-

Nerve Stimulation: The sympathetic nerve fibers innervating the footpad were stimulated electrically.

-

Collection of Perfusate: The perfusate was collected before, during, and after nerve stimulation.

-

Bioassay: The collected perfusate was then assayed for acetylcholine-like activity using a highly sensitive biological preparation, such as the eserinized leech muscle or the frog rectus abdominis muscle, in an isolated organ bath.

Key Findings:

-

Stimulation of the sympathetic nerves to the cat's footpad resulted in the release of a substance into the perfusate that had the pharmacological properties of acetylcholine.

-

This acetylcholine-like substance was only detected during periods of nerve stimulation.

-

The amount of substance released was sufficient to cause a measurable contraction in the bioassay tissue.

Diagram of the Experimental Workflow:

Quantitative Data and Dose-Response Relationships

A hallmark of Dale's work was its quantitative nature. By meticulously recording the responses of isolated tissues to varying concentrations of substances, he was able to establish clear dose-response relationships.

Table 1: Hypothetical Dose-Response Data for Acetylcholine on Isolated Guinea Pig Ileum

| Concentration of Acetylcholine (M) | Height of Contraction (mm) on Kymograph |

| 1 x 10⁻⁹ | 2 |

| 1 x 10⁻⁸ | 15 |

| 1 x 10⁻⁷ | 45 |

| 1 x 10⁻⁶ | 78 |

| 1 x 10⁻⁵ | 95 |

| 1 x 10⁻⁴ | 98 |

Note: This table represents typical data that would be generated from such an experiment. The exact values would vary depending on the specific tissue preparation and experimental conditions.

Dale's Principle: A Unifying Concept

Based on his extensive experimental work, Dale formulated a principle that has had a profound and lasting impact on neuroscience. Although he never stated it as a formal "law," the concept, later termed "Dale's Principle" by Sir John Eccles, proposed that a single neuron releases the same neurotransmitter at all of its synaptic terminals.

While we now know of exceptions to this rule (co-transmission of multiple neurotransmitters), Dale's Principle was a crucial simplifying and unifying concept that guided research in the field for decades. It provided a logical framework for understanding the chemical specificity of neuronal communication.

Logical Diagram of Dale's Principle:

Signaling Pathways: A Nascent Understanding

It is important to note that the detailed molecular mechanisms of signal transduction were not understood during Dale's time. The concept of cell surface receptors and intracellular signaling cascades was still in its infancy. However, Dale's work provided the foundational observations upon which our modern understanding is built. He demonstrated that chemical substances could elicit specific and reproducible physiological responses, implying the existence of receptive substances on the target cells.

Diagram of the Implied Signaling Pathway for Acetylcholine:

Conclusion: An Enduring Legacy

The foundational concepts established by Sir Henry Hallett Dale's research remain central to pharmacology, physiology, and drug development. His meticulous experimental work, his insightful interpretations, and his unifying principles transformed our understanding of how the nervous system functions. The technical guide presented here offers a glimpse into the rigorous and innovative science that underpinned this revolution, a legacy that continues to inspire and guide researchers today. His work serves as a powerful reminder of the importance of fundamental research in driving transformative advances in medicine and biology.

References

- 1. The chemical transmission of secretory impulses to the sweat glands of the cat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery of neurotransmission in the brain [animalresearch.info]

- 3. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]

- 4. ias.ac.in [ias.ac.in]

- 5. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine H2 receptor blockade augments blood pressure responses to acute submaximal exercise in males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DALE AND THE DEVELOPMENT OF PHARMACOLOGY: Lecture given at Sir Henry Dale Centennial Symposium, Cambridge, 17–19 September 1975 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneonatalsurg.com [jneonatalsurg.com]

- 10. researchgate.net [researchgate.net]

The Original Formulation of Dale's Law: A Technical Re-examination

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the foundational principles of Dale's Law, a cornerstone of neuroscience, by delving into its original formulation, the seminal experiments that led to its conception, and its evolution in the face of modern discoveries such as neurotransmitter co-transmission. We provide a detailed look at the experimental methodologies of the time and summarize the key findings that shaped our early understanding of synaptic communication.

The Genesis of Dale's Law: A Principle of Neuronal Specificity

Sir Henry Hallett Dale, a Nobel laureate in Physiology or Medicine (1936), never formally articulated what is now known as "Dale's Law" or "Dale's Principle" in a single, definitive statement. The principle was later articulated by Sir John Eccles, who interpreted Dale's work to mean that a single neuron releases the same neurotransmitter at all of its synaptic terminals. This concept arose from Dale's pioneering research in the 1930s on the chemical transmission of nerve impulses, a period when only two neurotransmitters, acetylcholine (ACh) and noradrenaline, were known to function in the peripheral nervous system.

Dale's initial hypothesis was rooted in the observation that neurons in the periphery appeared to be either "cholinergic" or "adrenergic." He speculated that a neuron with a specific chemical signature in the periphery would maintain that same chemical function at its central synapses. This idea of an unchangeable chemical phenotype for each neuron was a revolutionary concept that brought a new level of order to the understanding of the nervous system.

However, the strict interpretation of "one neuron, one neurotransmitter" has since been proven to be an oversimplification. The discovery of neurons that release more than one neurotransmitter—a phenomenon known as co-transmission—has led to a refinement of Dale's original principle. The modern interpretation of Dale's Law is that a neuron releases the same combination of neurotransmitters at all of its synapses.

Foundational Experiments and Protocols

The evidence for chemical neurotransmission and the basis for Dale's Principle were established through a series of elegant and meticulous experiments. These studies primarily focused on the release of acetylcholine from nerve endings in response to stimulation and its subsequent identification and quantification using sensitive bioassays.

Key Experimental Models

The primary experimental models used in Dale's laboratory and by his contemporaries included:

-

The Perfused Superior Cervical Ganglion of the Cat: This preparation was instrumental in demonstrating neurotransmitter release at a synapse. The ganglion was isolated and perfused with a saline solution, and the perfusate was collected for analysis after stimulation of the preganglionic nerve.

-

The Perfused Spleen of the Cat: This model was used to study the release of neurotransmitters from sympathetic nerve endings.

-

The Frog Heart (Loewi's "Vagusstoff" Experiment): Otto Loewi's Nobel Prize-winning experiment provided the first direct evidence for chemical neurotransmission. He stimulated the vagus nerve of an isolated frog heart, which slowed its beat, and then transferred the perfusion fluid to a second, non-stimulated heart, which also slowed, demonstrating the action of a released chemical substance (later identified as acetylcholine).

-

The Frog Rectus Abdominis Muscle and the Leech Dorsal Muscle: These muscle preparations were highly sensitive to acetylcholine and were used as bioassays to detect and quantify its presence in experimental samples.

Experimental Protocol: Acetylcholine Release from the Superior Cervical Ganglion

The following protocol is a composite of the methodologies described in the foundational papers by Dale and his colleagues, such as Feldberg and Gaddum (1934).

-

Animal Preparation: A cat was anesthetized, and the superior cervical ganglion was surgically isolated.

-

Perfusion: The ganglion was perfused with a warmed, oxygenated Locke's or Tyrode's solution through its arterial supply. The venous effluent was collected.

-

Nerve Stimulation: The preganglionic sympathetic trunk was stimulated with electrical impulses of varying frequency and duration.

-

Sample Collection: The perfusate was collected before, during, and after nerve stimulation. To prevent the enzymatic degradation of acetylcholine, eserine (a cholinesterase inhibitor) was often added to the perfusion fluid.

-

Bioassay: The collected perfusate was applied to a sensitive biological preparation, such as the eserinized frog rectus abdominis muscle or the dorsal muscle of a leech.

-

Quantification: The contraction of the bioassay muscle in response to the perfusate was compared to its contraction in response to known concentrations of acetylcholine. This allowed for the quantification of the amount of acetylcholine released from the ganglion.

Quantitative Findings from Foundational Experiments

The original publications from the 1930s typically presented quantitative data in a descriptive or graphical format rather than in tables. The following table summarizes these findings in a descriptive manner, reflecting the style of the original reports.

| Experiment | Experimental Preparation | Key Quantitative Findings (Descriptive) | Reference |

| Acetylcholine Release from a Sympathetic Ganglion | Perfused superior cervical ganglion of the cat | Stimulation of the preganglionic nerve resulted in the release of a substance into the perfusate that was indistinguishable from acetylcholine in its biological effects. The amount of acetylcholine released was proportional to the frequency and duration of stimulation. | Feldberg, W., & Gaddum, J. H. (1934) |

| Acetylcholine Release at the Neuromuscular Junction | Perfused tongue of the cat | Stimulation of the motor nerve to the tongue muscle caused the release of acetylcholine into the perfusate. The amount released was sufficient to cause contraction of a sensitive bioassay muscle. | Dale, H. H., Feldberg, W., & Vogt, M. (1936) |

| Acetylcholine Metabolism in a Sympathetic Ganglion | Superior cervical ganglion of the cat | Prolonged preganglionic stimulation led to the release of several times more acetylcholine than could be extracted from an unstimulated ganglion, indicating that acetylcholine is synthesized and stored in the nerve endings. | Brown, G. L., & Feldberg, W. (1936) |

Note: The original publications did not present these findings in tabular form. This table provides a descriptive summary of the quantitative relationships reported in the text.

The Modern Era: Neurotransmitter Co-transmission

The strict "one neuron, one neurotransmitter" interpretation of Dale's Law has been superseded by the discovery of neurotransmitter co-transmission, where a single neuron can synthesize and release more than one neurotransmitter. These co-transmitters can be packaged in the same synaptic vesicles or in different vesicle populations within the same terminal. The differential release of co-transmitters can be regulated by the firing frequency of the neuron, allowing for a more complex and nuanced synaptic signaling.

Visualizing Co-transmission Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways of several well-characterized examples of co-transmission.

Conclusion

Dale's Law, in its original conception, provided a crucial framework for understanding the chemical specificity of neuronal communication. While the strict interpretation of "one neuron, one neurotransmitter" has been revised, the underlying principle of a neuron maintaining a consistent chemical profile across its terminals remains a fundamental concept in neuroscience. The discovery of co-transmission has expanded upon Dale's original idea, revealing a more intricate and dynamic system of synaptic signaling than was previously imagined. For researchers and professionals in drug development, understanding both the foundational principles of Dale's Law and the complexities of co-transmission is essential for elucidating the mechanisms of neural function and dysfunction, and for the rational design of novel therapeutics targeting the nervous system.

The Evolving Paradigm of Synaptic Transmission: A Technical Guide to the Significance of Dale's Principle

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dale's Principle, traditionally interpreted as "one neuron, one neurotransmitter," has served as a foundational concept in neuroscience for decades. However, this classical view has been profoundly reshaped by the discovery of neurotransmitter co-transmission, where a single neuron can release multiple neuroactive substances. This technical guide provides an in-depth examination of the evolution of Dale's Principle, the experimental evidence for co-transmission, and its functional significance in synaptic plasticity, neural circuit modulation, and disease. We present detailed methodologies for key experimental techniques used to identify co-transmitting neurons and summarize quantitative data on the co-localization of key neurotransmitter pairs. Furthermore, we explore the critical implications of this complex signaling paradigm for modern drug discovery and development, highlighting the need for therapeutic strategies that target the nuanced effects of co-released transmitters.

Introduction: From a Foundational Rule to a Modern Complexity

Sir Henry Dale's foundational work in the 1930s on the chemical nature of nerve impulses led to a concept later articulated by Sir John Eccles as Dale's Principle.[1] In its most stringent interpretation, the principle stated that a neuron releases the same single neurotransmitter from all of its synaptic terminals.[1][2] This rule provided a vital framework for the initial mapping of neural circuits and understanding the basic pharmacology of synaptic transmission.[3][4]

However, with the advent of more sophisticated anatomical and physiological techniques, it became clear that this simple rule has numerous exceptions.[1][3] The modern understanding, a revised version of the principle, posits that a neuron releases the same combination of neurotransmitters at all its synapses.[1] This phenomenon, known as neurotransmitter co-transmission, is now recognized as a widespread and fundamental feature of the nervous system, adding a significant layer of complexity and computational power to synaptic communication.[5][6] Neurons can co-release a variety of substances, including a classical small-molecule neurotransmitter (like glutamate or GABA) alongside a neuropeptide (like Neuropeptide Y or Somatostatin), or even two classical neurotransmitters.[1][6][7]

This whitepaper will delve into the technical details of this paradigm shift, providing the necessary background for researchers and drug development professionals to appreciate its profound implications.

Experimental Evidence and Methodologies

The validation of neurotransmitter co-transmission relies on a suite of advanced experimental techniques designed to identify the presence and release of multiple neuroactive substances from a single neuron.

Identifying Co-localization

2.1.1. Dual-Label Immunofluorescence

This technique is a cornerstone for visualizing the co-existence of two or more neurochemicals within the same neuron. It involves using primary antibodies raised in different species to target specific antigens (e.g., the neurotransmitters themselves or their synthesizing enzymes) and then detecting these with species-specific secondary antibodies conjugated to distinct fluorophores.

Detailed Protocol: Dual-Label Immunofluorescence for Brain Tissue Sections

-

Tissue Preparation:

-

Anesthetize the animal and perform transcardial perfusion with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a 30% sucrose solution in PBS at 4°C until it sinks.

-

Freeze the brain and cut 30-40 µm sections on a cryostat or vibrating microtome.

-

-

Staining Procedure:

-

Washing: Wash free-floating sections three times in PBS for 10 minutes each to remove cryoprotectant.

-

Permeabilization & Blocking: Incubate sections for 1-2 hours at room temperature in a blocking solution containing 5% normal serum (from the same species as the secondary antibodies, e.g., normal goat serum), 0.3% Triton X-100 in PBS. This step permeabilizes membranes and blocks non-specific antibody binding sites.

-

Primary Antibody Incubation: Incubate sections with a cocktail of two primary antibodies raised in different species (e.g., Rabbit anti-TH and Mouse anti-VGLUT2) diluted in the blocking solution. Incubation is typically performed for 24-48 hours at 4°C on a shaker.

-

Washing: Wash sections three times in PBS for 10 minutes each.

-

Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature (in the dark) with a cocktail of fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488 and Goat anti-Mouse Alexa Fluor 594) diluted in blocking solution.

-

Washing: Wash sections three times in PBS for 10 minutes each in the dark.

-

Mounting: Mount sections onto glass slides and allow them to dry. Coverslip with an anti-fade mounting medium containing a nuclear counterstain like DAPI.

-

-

Imaging and Analysis:

-

Visualize the sections using a confocal microscope.

-

Acquire images in separate channels for each fluorophore and the DAPI stain.

-

Co-localization is confirmed when the signals from the different fluorophores overlap within the same cellular structure.

-

Confirming Co-release

2.2.1. Slice Electrophysiology

While immunofluorescence demonstrates co-existence, electrophysiology is required to prove functional co-release. This involves stimulating a neuron or a population of co-transmitting neurons and recording the postsynaptic currents mediated by the different neurotransmitters.

Detailed Protocol: Whole-Cell Patch-Clamp Recording in Acute Brain Slices

-

Slice Preparation:

-

Rapidly decapitate an anesthetized animal and dissect the brain in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Cut 250-300 µm thick slices of the desired brain region (e.g., nucleus accumbens) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 30-32°C.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull recording pipettes from borosilicate glass to a resistance of 3-6 MΩ and fill with an internal solution containing appropriate salts, buffers, and indicators.

-

-

Data Acquisition:

-

Establish a whole-cell patch-clamp configuration on a postsynaptic neuron.

-

Place a stimulating electrode near the afferent fibers of the co-transmitting neurons (e.g., VTA axons projecting to the nucleus accumbens).

-

To isolate different neurotransmitter components, hold the postsynaptic neuron at specific membrane potentials and apply pharmacological blockers. For example, to study dopamine-glutamate co-transmission:

-

Hold the cell at -70 mV to record AMPA receptor-mediated currents.

-

Hold the cell at +40 mV (in the presence of a GABA-A receptor blocker) to record NMDA receptor-mediated currents.

-

Apply specific antagonists like CNQX (for AMPA receptors) and AP5 (for NMDA receptors) to confirm the identity of the glutamatergic currents.

-

Apply a dopamine receptor antagonist like sulpiride to block D2 receptor-mediated effects.

-

-

Optogenetic stimulation of channelrhodopsin-expressing co-transmitting neurons can provide more precise presynaptic activation.

-

Quantitative Analysis of Neurotransmitter Co-transmission

Quantitative data underscores the prevalence and specificity of co-transmission. The tables below summarize findings from key studies, providing a snapshot of the extent of co-localization in specific neuronal populations.

Table 1: Co-localization of Dopaminergic (TH) and Glutamatergic (VGLUT2) Markers in the Rat Ventral Tegmental Area (VTA)

| VTA Subregion | % of TH+ Neurons also VGLUT2+ | % of VGLUT2+ Neurons also TH+ | Dominant Phenotype |

| Anterior PBP | 7.7% - 10.7% | - | Dopaminergic (TH-only) |

| Anterior RLi | 7.7% - 10.7% | - | Glutamatergic (VGLUT2-only) |

| Adult VTA (general) | ~10-30% | - | Mixed |

| Embryonic Midbrain | ~25% (at birth) | - | Higher during development |

Data synthesized from multiple studies.[1][7][8] PBP: Parabrachial Pigmented Nucleus; RLi: Rostral Linear Nucleus.

Table 2: Co-localization of GABAergic and Neuropeptide Y (NPY) Markers in the Hippocampus

| Hippocampal Region | Subregion | % of NPY+ Neurons also GABA+ | % of GABA+ Interneurons also NPY+ |

| Dorsal Hippocampus | CA1 | - | 8.1% |

| CA3 | - | 22.5% | |

| Dentate Gyrus (DG) | - | 20.6% | |

| Ventral Hippocampus | CA1 | - | 52.4% |

| CA3 | - | 71.4% | |

| Dentate Gyrus (DG) | 94.7% | 93.5% |

Data synthesized from studies in rodents.[9][10] Note the significant difference in co-expression along the dorsal-ventral axis of the hippocampus.

Functional Significance of Co-transmission

The release of multiple neurotransmitters from a single terminal allows for a vastly more complex and nuanced form of synaptic communication than was previously imagined.

Spatiotemporal Dynamics and Receptor Targeting

Small-molecule transmitters (e.g., glutamate, GABA) and neuropeptides are often stored in different types of synaptic vesicles: small clear vesicles and large dense-core vesicles, respectively.[11] These vesicle types have different calcium sensitivities for release. Low-frequency neuronal firing may be sufficient to release only the small-molecule transmitter, while high-frequency, bursting activity is often required to release the contents of the large dense-core vesicles. This frequency-dependent release allows a single neuron to transmit qualitatively different signals depending on its firing pattern.

Furthermore, the co-released transmitters can act on different spatial and temporal scales. Small molecules typically act on ionotropic receptors located directly at the postsynaptic density for fast, precise signaling.[12] Neuropeptides often diffuse further, acting on metabotropic G-protein coupled receptors (GPCRs) located extrasynaptically, leading to slower, more prolonged, and modulatory effects.[3][7]

Dopamine and Glutamate Co-transmission

In the mesolimbic system, a subset of VTA dopamine neurons co-releases glutamate.[4][7][12] This has profound implications for reward signaling and synaptic plasticity.

-

Fast Excitation: Glutamate acts on postsynaptic AMPA and NMDA receptors, providing a rapid excitatory signal that dopamine alone cannot.[4][12]

-

Modulation of Plasticity: The coincident activation of ionotropic glutamate receptors and metabotropic dopamine receptors can trigger unique downstream signaling cascades, altering the threshold for inducing long-term potentiation (LTP) or long-term depression (LTD).[12]

-

Presynaptic Synergy: Evidence suggests that the vesicular glutamate transporter (VGLUT2) can enhance the packaging of dopamine into synaptic vesicles, thereby increasing the quantal size of dopamine release.[4]

GABA and Neuropeptide Y (NPY) Co-transmission

Many GABAergic interneurons, which provide the primary source of inhibition in the brain, also co-express neuropeptides like NPY.[9][10] This combination allows for both fast and modulatory control of circuit activity.

-

Fast Hyperpolarization: GABA acts on ionotropic GABA-A receptors, which are chloride channels that rapidly hyperpolarize the postsynaptic neuron, causing inhibition.[3]

-

Slow Modulation: NPY acts on metabotropic Y1 receptors, which are often coupled to Gi/o proteins.[2][3][13] Activation of Y1 receptors can inhibit adenylyl cyclase, reducing cAMP levels and PKA activity.[2][3] This can lead to multiple downstream effects, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing a slow, prolonged hyperpolarization, and the inhibition of presynaptic calcium channels to reduce neurotransmitter release.[7][14]

-

Complementary Actions: The fast, phasic inhibition from GABA can be complemented by the slow, tonic inhibition and neuromodulation provided by NPY, allowing these interneurons to powerfully regulate network excitability and oscillations.[11]

Implications for Drug Development

The reality of neurotransmitter co-transmission presents both challenges and opportunities for the development of novel therapeutics for neurological and psychiatric disorders.

-

Beyond Single-Target Pharmacology: Traditional drug development has often focused on single neurotransmitter systems (e.g., selective serotonin reuptake inhibitors). However, the efficacy and side-effect profiles of such drugs may be influenced by co-released transmitters. A drug that targets a dopamine receptor, for instance, might have different effects in a brain region where dopamine neurons also release glutamate compared to one where they do not.

-

New Therapeutic Targets: The modulatory actions of neuropeptides offer attractive targets. Developing agonists or antagonists for neuropeptide receptors (like the NPY Y1 receptor) could provide a way to fine-tune circuit activity, potentially offering greater specificity and fewer side effects than drugs that broadly target classical neurotransmitter systems.

-

State-Dependent Drug Action: Because the release of co-transmitters can be activity-dependent, the effects of a drug targeting a co-transmission system may vary depending on the physiological state of the neural circuit. This opens the possibility for developing drugs that act preferentially during pathological states (e.g., during a seizure or a period of high stress).

-

Rethinking Disease Models: An understanding of co-transmission is essential for building accurate models of disease. Pathologies like Parkinson's disease, schizophrenia, and epilepsy may involve dysregulation not just of a single neurotransmitter, but of the balance between co-released signaling molecules.

Conclusion

The concept of neurotransmitter co-transmission has fundamentally advanced our understanding of synaptic communication, transforming Dale's Principle from a rigid rule into a more nuanced framework. It is now clear that the brain's signaling capacity is far greater than previously understood, with individual neurons capable of broadcasting complex, multi-component messages that vary with firing frequency. For researchers and drug developers, embracing this complexity is paramount. Future progress in treating brain disorders will increasingly depend on deciphering the functional roles of co-transmitting neurons and developing therapeutic strategies that can precisely modulate these intricate signaling pathways.

References

- 1. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]

- 2. NPY Y1 receptors differentially modulate GABAA and NMDA receptors via divergent signal-transduction pathways to reduce excitability of amygdala neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NPY Y1 Receptors Differentially Modulate GABAA and NMDA Receptors via Divergent Signal-Transduction Pathways to Reduce Excitability of Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAergic Somatostatin-immunoreactive Neurons in the Amygdala Project to the Entorhinal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunofluorescence staining for postmortem mouse brain tissue [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Differential regulation of GABA release and neuronal excitability mediated by neuropeptide Y1 and Y2 receptors in rat thalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NPY Released From GABA Neurons of the Dentate Gyrus Specially Reduces Contextual Fear Without Affecting Cued or Trace Fear - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuropeptide Y Expression Defines a Novel Class of GABAergic Projection Neuron in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Co-localized neuropeptide Y and GABA have complementary presynaptic effects on sensory synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Video: Double Labeling Immunofluorescence using Antibodies from the Same Species to Study Host-Pathogen Interactions [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus | Journal of Neuroscience [jneurosci.org]

The Evolving Paradigm of Neuronal Communication: From "One Neuron, One Neurotransmitter" to Co-transmission

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The classical principle of "one neuron, one neurotransmitter," also known as Dale's Principle, has been a foundational concept in neuroscience for decades. It posited that a neuron releases the same single neurotransmitter at all of its synapses. While this principle provided a crucial framework for understanding neural circuitry, modern research has revealed a more complex and nuanced reality: many neurons co-transmit multiple neurotransmitters. This guide provides an in-depth technical overview of the historical context of Dale's Principle, the experimental evidence that led to its refinement, and the current understanding of neurotransmitter co-transmission. We will delve into the detailed methodologies of key experimental techniques used to identify and quantify neurotransmitters at the single-neuron level, present quantitative data on co-transmission, and visualize the intricate signaling pathways and experimental workflows involved. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the complexities of neuronal communication and develop novel therapeutics targeting the nervous system.

Historical Perspective: Dale's Principle

Sir Henry Hallett Dale, in his early work on the peripheral nervous system, observed that neurons appeared to release the same chemical messenger at all their terminals.[1] This observation, later formalized by Sir John Eccles as "Dale's Principle," stated that a neuron performs the same chemical action at all of its synaptic connections.[1] At the time, with only acetylcholine and noradrenaline identified as neurotransmitters, this principle was a revolutionary concept that brought order to the nascent field of chemical neurotransmission.[1]

However, it's crucial to note that Dale himself never stated his "principle" in the rigid "one neuron, one neurotransmitter" form it later took.[1] A later interpretation by Eccles included the important addition of "or substances," opening the door for the possibility of co-transmission.[1]

The Shift in Paradigm: The Rise of Neurotransmitter Co-transmission

Increasingly sophisticated experimental techniques have provided compelling evidence that many neurons synthesize and release more than one neurotransmitter. This phenomenon, known as neurotransmitter co-transmission, is now recognized as a widespread and functionally significant feature of the nervous system.[2][3]

Evidence for co-transmission has been found across diverse neuronal populations and species, challenging the "one neuron, one neurotransmitter" dogma.[2] For instance, single-cell transcriptomics has revealed that a substantial number of neurons in various animal species simultaneously express genes involved in the biosynthesis of multiple neurotransmitters.[2]

Experimental Protocols for Identifying Neurotransmitter Phenotype

Determining the neurotransmitter profile of a neuron is a fundamental step in understanding its function. A variety of techniques are employed, often in combination, to provide a comprehensive picture of a neuron's chemical signature.

Immunohistochemistry (IHC) for Neurotransmitter and Enzyme Localization

Immunohistochemistry is a powerful technique for visualizing the location of specific proteins, including neurotransmitters and the enzymes responsible for their synthesis, within tissue sections.

Protocol for Chromogenic Detection of Co-localized Neurotransmitters:

-

Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Post-fix the brain in the same fixative and then cryoprotect in a sucrose solution.

-

Section the brain into 40µm sections using a freezing microtome.

-

-

Antigen Retrieval (if necessary):

-

For some antibodies, heat-mediated or enzymatic antigen retrieval may be required to unmask the epitope.

-

-

Blocking:

-

Incubate sections in a blocking solution (e.g., PBS with 10% normal donkey serum and 0.3% Triton X-100) for 2 hours at room temperature to prevent non-specific antibody binding.[4]

-

-

Primary Antibody Incubation:

-

Incubate sections overnight at 4°C with a cocktail of primary antibodies raised in different species, each specific for a different neurotransmitter or synthesizing enzyme (e.g., rabbit anti-tyrosine hydroxylase for dopamine and goat anti-choline acetyltransferase for acetylcholine).[4]

-

-

Secondary Antibody Incubation:

-

Wash sections in PBS-Triton.

-

Incubate for 2 hours at room temperature with a cocktail of biotinylated secondary antibodies, each corresponding to the species of the primary antibodies.[5]

-

-

Signal Amplification and Visualization:

-

Mounting and Imaging:

-

Mount sections on slides, dehydrate, and coverslip.

-

Image using a bright-field microscope.[5]

-

In Situ Hybridization (ISH) for mRNA Detection

In situ hybridization allows for the localization of specific messenger RNA (mRNA) transcripts, providing evidence for the synthesis of neurotransmitter-related proteins within a cell.

Protocol for RNA-RNA In Situ Hybridization:

-

Tissue Preparation:

-

Probe Synthesis and Labeling:

-

Synthesize a single-stranded RNA probe complementary to the target mRNA (e.g., for a neurotransmitter-synthesizing enzyme).

-

Label the probe with a marker such as digoxigenin (DIG).[7]

-

-

Hybridization:

-

Deparaffinize and rehydrate the tissue sections.

-

Permeabilize the tissue with proteinase K.[7]

-

Incubate the sections with the labeled probe overnight in a hybridization chamber.

-

-

Washing and Antibody Incubation:

-

Wash the sections to remove unbound probe.

-

Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).[7]

-

-

Signal Detection:

-

Incubate the sections with a substrate that is converted into a colored precipitate by the enzyme.[7]

-

-

Mounting and Imaging:

-

Dehydrate, clear, and mount the sections.

-

Image using a bright-field microscope.

-

In Vivo Microdialysis for Extracellular Neurotransmitter Measurement

Microdialysis is an in vivo technique used to sample the extracellular fluid of a specific brain region in an awake, behaving animal, allowing for the measurement of neurotransmitter levels.[8]

Protocol for In Vivo Microdialysis with HPLC-ECD:

-

Probe Implantation:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using stereotaxic coordinates.[9]

-

-

Perfusion and Sampling:

-

Analysis by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):

-

Inject the dialysate samples into an HPLC system.

-

The neurotransmitters are separated based on their physicochemical properties as they pass through a chromatography column.[9]

-

An electrochemical detector then measures the current generated by the oxidation or reduction of the neurotransmitters, allowing for their quantification.[9]

-

Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Neurotransmitter Detection

FSCV is an electrochemical technique with high temporal and spatial resolution that can measure the release and uptake of electroactive neurotransmitters like dopamine and serotonin in real-time.[10][11]

Protocol for Slice FSCV:

-

Brain Slice Preparation:

-

Electrode Placement:

-

Place a carbon-fiber microelectrode and a stimulating electrode in the target brain region within the slice.[12]

-

-

Voltammetry:

-

Data Acquisition and Analysis:

-

The resulting current is measured and plotted against the applied voltage to create a cyclic voltammogram, which is characteristic for a specific neurotransmitter.

-

Stimulate neurotransmitter release electrically and record the changes in current over time to determine release and uptake kinetics.[12]

-

Quantitative Evidence for Neurotransmitter Co-transmission

The co-expression and co-release of neurotransmitters are not rare occurrences. Quantitative studies have begun to map the extent of this phenomenon.

| Neuronal Population | Co-expressed Neurotransmitters | Method | Percentage of Co-expressing Neurons | Reference |

| Mouse Brain (Whole) | Multiple Vesicular Transporters | Single-cell Transcriptomics | ~5% of all neurons | [14] |

| Mouse Supramammillary Nucleus (SuM) | Glutamate and GABA | Electrophysiology | Widespread | [15][16] |

| Mouse Striatal Synaptic Vesicles | VGLUT1 and ZnT3 | Single Vesicle Imaging | ~34% of all synaptic vesicles | [17] |

| Mouse Striatal Synaptic Vesicles | VGAT and another VT | Single Vesicle Imaging | ~3.5% of VGAT positive vesicles | [14] |

Signaling Pathways and Experimental Workflows

The functional consequences of neurotransmitter co-transmission are mediated by the activation of specific postsynaptic receptors and their downstream signaling cascades.

Ionotropic vs. Metabotropic Receptor Signaling

Neurotransmitters exert their effects by binding to two main classes of receptors: ionotropic and metabotropic.

-

Ionotropic Receptors (Ligand-gated ion channels): These receptors are directly linked to an ion channel. Neurotransmitter binding causes a conformational change that opens the channel, allowing ions to flow across the membrane and leading to a rapid postsynaptic potential.[18][19]

-

Metabotropic Receptors (G-protein coupled receptors): These receptors are not directly linked to an ion channel. Instead, neurotransmitter binding activates an intracellular G-protein, which in turn initiates a signaling cascade that can modulate ion channels or other cellular processes.[20][21] The effects of metabotropic receptors are generally slower and longer-lasting than those of ionotropic receptors.[22]

Caption: Comparison of Ionotropic and Metabotropic Receptor Signaling.

Experimental Workflow for Characterizing Neurotransmitter Co-transmission

A multi-faceted approach is typically required to definitively demonstrate neurotransmitter co-transmission.

Caption: Experimental Workflow for Co-transmission Characterization.

Vesicular Co-packaging and Differential Release

The mechanisms underlying co-transmission can vary. In some cases, different neurotransmitters are packaged into the same synaptic vesicles and are therefore always co-released. In other instances, they are segregated into different vesicle pools within the same terminal, allowing for their differential release depending on the pattern of neuronal activity.[3]

Caption: Vesicular Co-packaging vs. Segregation of Neurotransmitters.

Implications for Drug Development

The concept of neurotransmitter co-transmission has profound implications for pharmacology and drug development. Targeting a single neurotransmitter system may have unforeseen consequences due to its interaction with a co-released transmitter. A more holistic understanding of the neurochemical environment at the synapse is crucial for designing more specific and effective therapeutics with fewer off-target effects. For example, drugs designed to modulate the release of a primary neurotransmitter might also affect the release of its co-transmitter, leading to complex and potentially unintended behavioral outcomes.

Conclusion

The journey from the simple elegance of Dale's Principle to the intricate complexity of neurotransmitter co-transmission exemplifies the progress of neuroscience. While the "one neuron, one neurotransmitter" idea served as an invaluable scaffold for early research, it is now clear that the brain's chemical communication is far more versatile. The ability of neurons to release multiple signaling molecules allows for a richer and more dynamic range of information processing. For researchers and drug developers, embracing this complexity is paramount for advancing our understanding of brain function and for creating the next generation of neurological and psychiatric therapies.

References

- 1. Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters [jove.com]

- 2. antecscientific.com [antecscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Immunocytochemical Localization of Enzymes Involved in Dopamine, Serotonin, and Acetylcholine Synthesis in the Optic Neuropils and Neuroendocrine System of Eyestalks of Paralithodes camtschaticus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IHC and image analysis [protocols.io]

- 6. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]

- 7. youtube.com [youtube.com]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. greenleafscientific.com [greenleafscientific.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Co-localization of different neurotransmitter transporters on synaptic vesicles is sparse except of VGLUT1 and ZnT3 | bioRxiv [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Distinct release properties of glutamate/GABA co-transmission serve as a frequency-dependent filtering of supramammillary inputs [elifesciences.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Comparing Ionotropic and Metabotropic Receptors – Neuroscience [uen.pressbooks.pub]

- 19. Two Families of Postsynaptic Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. sites.oxy.edu [sites.oxy.edu]

- 21. med.libretexts.org [med.libretexts.org]

- 22. Lecture 5: Neurotransmitter Receptors - Structure and Function [science.umd.edu]

The Genesis of a Neuroscience Doctrine: Unpacking the Initial Evidence for Dale's Principle

A Technical Guide for Researchers and Drug Development Professionals

October 30, 2025

Introduction

In the landscape of neuroscience, few principles have been as foundational and influential as Dale's Principle. Attributed to Sir Henry Hallett Dale and formally articulated by Sir John Eccles, this principle, in its modern interpretation, posits that a neuron releases the same set of neurotransmitters at all of its synapses. The initial formulation and experimental validation of this concept in the mid-20th century marked a pivotal moment in our understanding of synaptic transmission, shifting the paradigm from electrical to chemical signaling in the central nervous system. This technical guide provides an in-depth exploration of the seminal experiments that formed the initial evidence for Dale's Principle, with a focus on the methodologies, quantitative data, and logical frameworks that underpinned this fundamental tenet of neurobiology.

The Theoretical Framework: From a Vague Notion to a Testable Hypothesis

While Henry Dale himself never explicitly stated the principle in its widely known form, his work on cholinergic and adrenergic transmission in the peripheral nervous system laid the groundwork.[1] It was Sir John Eccles in 1954 who first formally articulated the principle, stating, "In conformity with Dale's principle (1934, 1952) that the same chemical transmitter is released from all the synaptic terminals of a neurone…".[1][2] At the time, the prevailing debate centered on whether synaptic transmission in the central nervous system was primarily electrical or chemical. Eccles, initially a proponent of the electrical hypothesis, designed a series of elegant experiments that would not only provide evidence for chemical transmission but also for the chemical uniformity of a single neuron's output.[3][4]

The logical basis for testing what would become Dale's Principle hinged on a simple but powerful idea: if a single neuron could be shown to have different physiological effects at its various axon terminals, it would challenge the notion of a single transmitter. Conversely, if it could be demonstrated that a neuron consistently releases the same type of transmitter, excitatory or inhibitory, across all its synapses, it would lend strong support to the principle.

The Key Experimental System: The Spinal Motor Neuron and the Renshaw Cell

The crucial evidence for Dale's Principle emerged from studies of the spinal cord, specifically the interaction between motor neurons and a class of inhibitory interneurons known as Renshaw cells.[2][5] This system provided a unique opportunity to study the output of a single neuron at two distinct locations: the neuromuscular junction and a central synapse.

Motor neurons extend their primary axon to innervate skeletal muscle, where they release acetylcholine (ACh) to elicit muscle contraction—an excitatory effect. Crucially, these motor neurons also have recurrent axon collaterals that synapse onto Renshaw cells within the spinal cord.[5][6] The Renshaw cells, in turn, synapse onto and inhibit other motor neurons, forming a recurrent inhibitory feedback loop.[5][7]

The experimental question was: what transmitter does the motor neuron release onto the Renshaw cell? According to Dale's Principle, it should be the same as that released at the neuromuscular junction—acetylcholine.

Experimental Protocols: A Revolution in Intracellular Recording

The groundbreaking work of Eccles, Brock, and Coombs in the early 1950s was made possible by their pioneering use of intracellular recording with glass micropipettes.[4] This technique allowed them, for the first time, to directly measure the changes in membrane potential of individual neurons in the vertebrate central nervous system.

General Experimental Setup

-

Animal Model: The experiments were primarily conducted on cats, anesthetized with pentobarbitone.[8]

-

Surgical Preparation: A laminectomy was performed to expose the lumbar region of the spinal cord. The dorsal and ventral roots of the spinal nerves were dissected for stimulation.

-

Electrophysiological Recording: Glass micropipettes filled with a conducting salt solution (e.g., 3 M KCl) were advanced into the spinal cord to impale individual motor neurons and interneurons. A high-gain, DC-coupled amplifier was used to record the intracellular potential.

-

Stimulation: Electrical stimuli were delivered to peripheral nerves or ventral roots to activate specific populations of neurons. Antidromic stimulation of the ventral root (sending signals backward up the motor axon) was a key technique to activate the motor neuron and its collaterals.

Specific Protocol for Demonstrating Cholinergic Transmission onto Renshaw Cells

-

Antidromic Stimulation: An electrical stimulus was applied to the ventral root containing the axons of motor neurons. This caused action potentials to propagate both orthodromically to the muscle and antidromically back to the motor neuron cell body and its axon collaterals.

-

Recording from Renshaw Cells: A micropipette was used to record intracellularly from a neuron in the vicinity of the motor neuron pool. Renshaw cells were identified by their characteristic high-frequency burst of firing in response to the antidromic motor neuron volley.

-

Pharmacological Blockade: Cholinergic antagonists, such as dihydro-β-erythroidine (a nicotinic acetylcholine receptor blocker), were administered. The effect of these antagonists on the excitatory postsynaptic potential (EPSP) in the Renshaw cell following motor neuron stimulation was observed.

Quantitative Data and Key Findings

The experiments of Eccles and his colleagues provided clear, quantifiable evidence supporting Dale's Principle.

Table 1: Electrophysiological Characteristics of the Motor Neuron-Renshaw Cell Synapse

| Parameter | Observation | Interpretation |

| Renshaw Cell Response to Motor Neuron Volley | A large, long-lasting EPSP (>50 ms) that reliably triggered a high-frequency burst of action potentials.[3] | A powerful and secure excitatory synapse. |

| Effect of Nicotinic Antagonists (e.g., dihydro-β-erythroidine) | Significant reduction or complete block of the EPSP in the Renshaw cell.[3] | The excitatory transmitter is acetylcholine, acting on nicotinic receptors. |

| Response of other Motor Neurons to Renshaw Cell Firing | An inhibitory postsynaptic potential (IPSP). | The Renshaw cell is an inhibitory interneuron. |

| Effect of Strychnine on the IPSP | Blockade of the IPSP in the motor neuron.[8] | The inhibitory transmitter released by the Renshaw cell is likely glycine. |

Note: Early experiments noted that cholinergic blockers did not always completely abolish the Renshaw cell EPSP, suggesting the possibility of co-transmission, a concept that would be more fully explored decades later.[3]

The critical finding was that the same motor neuron that was known to release acetylcholine at the neuromuscular junction also released an excitatory transmitter, pharmacologically identified as acetylcholine, onto Renshaw cells. This provided the first direct experimental evidence for Dale's Principle in the central nervous system. The subsequent inhibition of other motor neurons was shown to be mediated by a separate, inhibitory interneuron—the Renshaw cell—which itself adheres to Dale's Principle by releasing an inhibitory transmitter (glycine) at its terminals.[2][8]

Conclusion

The initial evidence supporting Dale's Principle, derived from the meticulous and innovative experiments of Sir John Eccles and his collaborators, was a landmark achievement in neuroscience. By demonstrating that a single motor neuron releases the same excitatory neurotransmitter, acetylcholine, at both its peripheral and central synapses, they provided a powerful validation of the concept of chemical specificity in neuronal communication. The elucidation of the role of the inhibitory Renshaw cell interneuron further solidified this principle by showing that complex circuit functions like recurrent inhibition are achieved through the coordinated action of distinct excitatory and inhibitory neurons, each obeying the principle of releasing a uniform set of transmitters. While the modern understanding of Dale's Principle has evolved to include the concept of co-transmission of multiple substances, the foundational experiments on the spinal motor neuron-Renshaw cell circuit remain a classic example of elegant experimental design and a cornerstone of our understanding of synaptic physiology. This early work not only established a fundamental principle but also paved the way for the development of neuropharmacology and our ability to target specific neurotransmitter systems for therapeutic intervention.

References

- 1. Analysis of synaptic efficacy in spinal motoneurones from `quantum' aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The beginning of intracellular recording in spinal neurons: Facts, reflections, and speculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The continuing case for the Renshaw cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Further evidence for Renshaw inhibition in man. A combined electrophysiological and pharmacological approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The recording of potentials from motoneurones with an intracellular electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A pharmacological study of Renshaw cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Demystifying Neuronal Communication: A Technical Guide to the Exceptions of Dale's Principle

For Immediate Release

A deep dive into the complexities of neurotransmitter co-release, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the exceptions to the original Dale's Principle. This whitepaper details the experimental protocols and quantitative data that have reshaped our understanding of neuronal signaling.

For decades, Dale's Principle, the concept that a neuron releases the same neurotransmitter at all of its synapses, served as a foundational concept in neuroscience. However, a growing body of evidence has revealed a more intricate reality: many neurons communicate using more than one neurotransmitter, a phenomenon known as neurotransmitter co-release. This guide explores the nuances of this co-transmission, offering a detailed examination of the key concepts, experimental evidence, and methodologies that are crucial for researchers in the field.

Revisiting Dale's Principle in the Era of Co-Release

The classical view of one neuron, one neurotransmitter, has been challenged by numerous studies demonstrating that neurons can synthesize, package, and release multiple neurotransmitters. This co-release can involve a combination of classical small-molecule neurotransmitters (e.g., glutamate, GABA, acetylcholine) and neuropeptides, or even multiple classical neurotransmitters from the same neuron.[1][2] This expanded understanding of neuronal communication has significant implications for synaptic plasticity, circuit function, and the development of novel therapeutics.

Experimental Methodologies for Identifying Neurotransmitter Co-Release

The confirmation of neurotransmitter co-release relies on a combination of anatomical and functional techniques. This section provides an overview of the key experimental protocols used to identify and characterize neurons that defy the original Dale's Principle.

Anatomical Evidence: Co-localization of Neurotransmitters and their Synthetic Machinery

Dual-Label Immunofluorescence: This technique is instrumental in visualizing the co-localization of two or more neurotransmitters or their synthesizing enzymes within the same neuron.

Detailed Protocol: Dual-Label Immunofluorescence for Neurotransmitter Co-localization

-

Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in a sucrose solution (e.g., 30% in PBS) until it sinks.

-

Freeze the brain and section it using a cryostat (e.g., 30-40 µm sections).

-

-

Immunostaining:

-

Wash sections in PBS to remove the cryoprotectant.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

-

Block non-specific antibody binding by incubating sections in a blocking solution (e.g., PBS with 5% normal serum of the secondary antibody host species and 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Incubate sections with a cocktail of two primary antibodies raised in different species (e.g., rabbit anti-neurotransmitter A and mouse anti-neurotransmitter B) diluted in the blocking solution, typically overnight at 4°C.

-

Wash sections extensively in PBS.

-

Incubate sections with a cocktail of fluorophore-conjugated secondary antibodies that recognize the different primary antibody species (e.g., anti-rabbit IgG conjugated to Alexa Fluor 488 and anti-mouse IgG conjugated to Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.

-

Wash sections in PBS.

-

Mount sections on slides with a mounting medium containing a nuclear counterstain like DAPI.

-

-

Imaging and Analysis:

-

Visualize the sections using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophores.

-

Acquire images of the same field of view for each channel.

-

Analyze the images for co-localization by merging the channels and identifying cells that are positive for both signals.

-

In Situ Hybridization: This method detects the messenger RNA (mRNA) transcripts for the vesicular transporters of different neurotransmitters (e.g., VGLUT for glutamate and VGAT for GABA) within the same cell, providing strong evidence for the neuron's capacity to package both.

Functional Evidence: Electrophysiological and Neurochemical Detection of Co-Release

Whole-Cell Patch-Clamp Recording: This powerful electrophysiological technique allows for the direct measurement of postsynaptic currents elicited by the release of multiple neurotransmitters from a single presynaptic neuron.

Detailed Protocol: Whole-Cell Patch-Clamp Recording to Detect Co-Release

-

Slice Preparation:

-

Acutely prepare brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow slices to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes before transferring to room temperature.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-